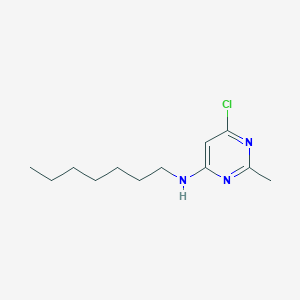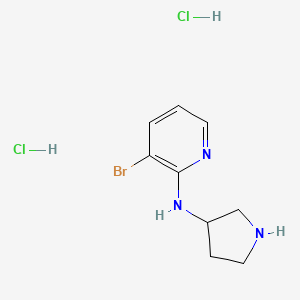
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Vue d'ensemble
Description
The compound “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” is likely a brominated derivative of pyridin-2-amine . Pyridin-2-amine is a colorless solid and 3-bromopyridine is a colorless liquid . The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” were not found, similar compounds have been synthesized via palladium-catalyzed coupling reactions and C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” likely includes a brominated pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis
The compound may undergo reactions similar to other brominated pyridines and aminopyridines .Applications De Recherche Scientifique
Insecticidal Activity
This compound has been studied for its potential use as an insecticide. The presence of the pyridine ring in its structure is known to contribute to insecticidal properties . It could be used in developing new insecticides that are more effective and possibly less harmful to the environment.
Fungicidal Activity
Similar to its insecticidal applications, “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” has shown promise in controlling fungal growth . This is particularly important for protecting crops from fungal infections, which can devastate agricultural yield.
Anti-bacterial Properties
Compounds with a pyridine ring, such as this one, often exhibit anti-bacterial properties . Research into this application could lead to the development of new antibiotics, especially crucial in the era of increasing antibiotic resistance.
Antiviral Applications
The structural features of this compound suggest potential antiviral capabilities . Further research could explore its effectiveness against specific viruses, contributing to the treatment of viral infections.
Anticarcinogenic Potential
There is interest in the anticarcinogenic potential of this compound, given its structural similarity to other compounds with known anticancer activities . It could be a candidate for new cancer treatments after thorough research and clinical trials.
Enzyme Inhibition
The compound’s ability to inhibit certain enzymes has been noted, which is significant for the development of drugs that target specific metabolic pathways . This could be particularly useful in designing drugs for diseases where enzyme regulation is disrupted.
Mécanisme D'action
Mode of action
Compounds with similar structures often interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures are often involved in a wide range of biochemical processes .
Pharmacokinetics
The pyrrolidin-3-yl group is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of action
Compounds with similar structures have been found to have varied medicinal applications .
Propriétés
IUPAC Name |
3-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVVCOFMCWSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



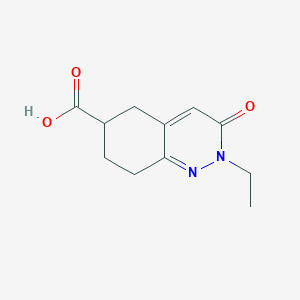
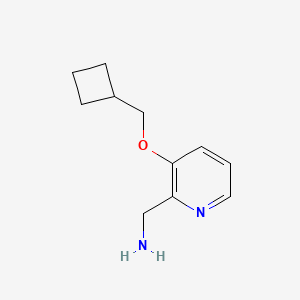



![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

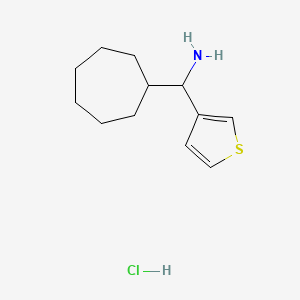
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
